molecular formula C24H17NO7 B3535303 methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3535303
M. Wt: 431.4 g/mol
InChI Key: GNRZEPPTOPWDGX-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The presence of a nitrophenyl group and a benzoate ester moiety further enhances its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the chromen-2-one structure.

    Nitration: The chromen-2-one derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-formylbenzoate in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the nitrophenyl group can be replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Aqueous sodium hydroxide, acidic workup.

    Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of carboxylic acids.

    Coupling: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a lead compound for designing inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes. The chromen-2-one core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester moiety can be hydrolyzed to release active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[4-(3-aminophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-({[4-(4-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with the nitro group in a different position.

    Ethyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is unique due to the specific positioning of the nitro group and the ester moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-[[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-30-24(27)16-7-5-15(6-8-16)14-31-19-9-10-20-21(13-23(26)32-22(20)12-19)17-3-2-4-18(11-17)25(28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRZEPPTOPWDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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